[3-(azepan-1-ylsulfonyl)phenyl](10H-phenothiazin-10-yl)methanone
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Overview
Description
10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. The unique structure of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE typically involves multiple steps, starting with the preparation of the azepane-1-sulfonylbenzoyl intermediate. This intermediate is then reacted with phenothiazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine ring .
Scientific Research Applications
10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Azepine: Another seven-membered heterocyclic compound with similar pharmacological properties.
Azepane: Known for its use in the synthesis of various biologically active molecules.
Azepinone: Studied for its potential therapeutic applications.
Uniqueness
10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24N2O3S2 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C25H24N2O3S2/c28-25(27-21-12-3-5-14-23(21)31-24-15-6-4-13-22(24)27)19-10-9-11-20(18-19)32(29,30)26-16-7-1-2-8-17-26/h3-6,9-15,18H,1-2,7-8,16-17H2 |
InChI Key |
ZGDBTVRMXNSQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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